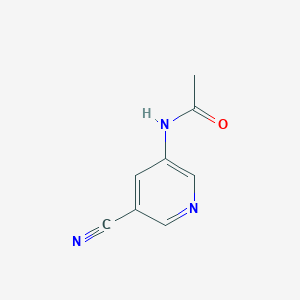

n-(5-Cyanopyridin-3-yl)acetamide

Description

Contextualization within Cyanopyridine Chemistry and its Derivatives

Cyanopyridines are a class of organic compounds that contain both a pyridine (B92270) ring and a nitrile (cyano) group. This class of compounds is a cornerstone in medicinal chemistry and materials science. nih.govscielo.org.co The pyridine ring is a common feature in many biologically active compounds, while the cyano group is a versatile functional group that can participate in a variety of chemical transformations. nih.govrsc.org

The presence of the electron-withdrawing cyano group significantly influences the electronic properties of the pyridine ring, making cyanopyridine derivatives valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. scielo.org.cosemanticscholar.org Researchers have extensively explored cyanopyridine derivatives for their wide-ranging biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.gov

Academic Significance of the N-Acetamide Moiety in Pyridine Chemistry

The N-acetamide group is a common functional group in organic chemistry and is known to be present in many pharmacologically active molecules. ontosight.airesearchgate.net In the context of pyridine chemistry, the introduction of an N-acetamide moiety can modulate the parent molecule's physical and chemical properties, such as solubility, stability, and its ability to interact with biological targets. cymitquimica.com

The acetamide (B32628) group can act as a hydrogen bond donor and acceptor, which is a crucial feature for molecular recognition and binding to biological macromolecules. cymitquimica.com The synthesis of N-substituted acetamides is a common strategy in drug discovery to create new chemical entities with improved pharmacokinetic and pharmacodynamic profiles. beilstein-journals.org

Overview of Current Research Trajectories for N-(5-Cyanopyridin-3-yl)acetamide

Current research involving N-(5-cyanopyridin-3-yl)acetamide and its close analogs is multifaceted. One significant area of investigation is its use as a precursor in the synthesis of more complex heterocyclic systems. For instance, it has been utilized in the synthesis of novel compounds with potential biological activities. sci-hub.semdpi.com

Another key research direction is the exploration of its coordination chemistry and potential applications in materials science. The nitrogen atoms in the pyridine ring and the cyano group can act as ligands for metal ions, opening possibilities for the creation of novel coordination polymers and metal-organic frameworks.

Furthermore, computational studies, such as molecular docking, are being employed to predict the interaction of N-(5-cyanopyridin-3-yl)acetamide derivatives with various biological targets, guiding the design of new therapeutic agents. nih.gov The synthesis and evaluation of derivatives of N-(5-cyanopyridin-3-yl)acetamide for various biological activities, including as enzyme inhibitors, remains an active field of research. mdpi.commdpi.com

Synthetic Pathways to N-(5-Cyanopyridin-3-yl)acetamide Explored

The synthesis of N-(5-Cyanopyridin-3-yl)acetamide, a substituted pyridine derivative, can be achieved through various chemical strategies. Methodologies focus on either the direct formation of the final amide structure or the preliminary synthesis of its key precursor, 5-aminonicotinonitrile. These approaches leverage well-established organic reactions, including amide bond formation and multicomponent reactions, with careful optimization of reaction parameters to ensure high yields and purity.

Properties

IUPAC Name |

N-(5-cyanopyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-2-7(3-9)4-10-5-8/h2,4-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTKYXUZFIFDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Elucidation of N 5 Cyanopyridin 3 Yl Acetamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis (Chemical Shifts, Coupling Constants, Integration Patterns)

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of a proton. thieme-connect.de Coupling constants (J), measured in Hertz (Hz), provide information about the number and connectivity of neighboring protons. iastate.edu The integration of peak areas corresponds to the relative number of protons responsible for each signal.

For N-(5-cyanopyridin-3-yl)acetamide, the ¹H NMR spectrum typically shows distinct signals for the aromatic protons on the pyridine (B92270) ring, the amide proton (NH), and the methyl protons of the acetamide (B32628) group. The aromatic protons exhibit characteristic splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons on the ring. rsc.org The amide proton often appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature. The methyl protons typically appear as a sharp singlet.

Table 1: Representative ¹H NMR Data for N-(5-cyanopyridin-3-yl)acetamide Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| N-[4-(Prop-2-ynyloxy)phenyl]acetamide rsc.org | acetone-d6 | 9.11 (s, 1H, NH), 7.56 (d, 2H, J = 9.0 Hz, H-arom.), 6.92 (d, 2H, J = 9.0 Hz, H-arom), 4.72 (d, 2H, J = 2.5 Hz, OCH2), 3.04 (t, 1H, J = 2.5 Hz, C≡CH), 2.05 (s, 3H, CH3) |

| 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide tandfonline.com | DMSO-d6 | 10.41 (s, 1H, -NH-), 8.71–8.69 (m, 1H, -ArH), 8.29–8.26 (m, 1H, -ArH), 7.63–7.58 (m, 2H, -ArH), 7.38–7.33 (m, 1H, -ArH), 7.17 (t, J = 8.9 Hz, 2H, -ArH), 4.26 (s, 2H, -CH2-) |

| 2-((4-Cyanopyridin-3-yl)thio)-N-(4-fluorophenyl)acetamide tandfonline.com | DMSO-d6 | 10.37 (s, 1H, -NH-), 8.69–8.67 (m, 1H, -ArH), 8.27–8.24 (m, 1H, -ArH), 7.61–7.56 (m, 2H, -ArH), 7.36–7.31 (m, 1H, -ArH), 7.18–7.12 (m, 2H, -ArH), 4.24 (s, 2H, -CH2-) |

| 2-((3-Cyanopyridin-4-yl)thio)-N-(4-fluorophenyl)acetamide tandfonline.com | DMSO-d6 | 10.48 (s, 1H, -NH-), 8.86 (s, 1H, -ArH), 8.67 (d, J = 6.0 Hz, 1H, -ArH), 7.62–7.56 (m, 3H, -ArH), 7.21–7.13 (m, 2H, -ArH), 4.23 (s, 2H, -CH2-) |

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide researchgate.net | DMSO-d6 | 10.27 (s, 1H, NH), 7.30 (s, 1H, CHarom), 6.99 (s, 2H, NH2), 3.41 (s, 2H, COCH2), 2.84–2.82 (m, 1H, CH), 2.52 (s, 3H, SCH3), 1.95–1.93 (m, 2H, CH2), 1.69 (m, 2H, CH2), 1.56–1.54 (m, 1H, CH), 1.28–1.24 (m, 5H, 2CH2+CH) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis (DEPTQ, Quaternary Carbon Assignments)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment.

Distortionless Enhancement by Polarization Transfer (DEPT) and Quaternary carbon-only (DEPTQ) experiments are valuable techniques used in conjunction with standard ¹³C NMR. libretexts.orgmagritek.com DEPT experiments distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.orgmagritek.com DEPT-135 experiments, for instance, show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. DEPT-90 experiments only show signals for CH carbons. DEPTQ experiments are designed to specifically detect quaternary carbons (carbons with no attached protons), such as the carbon atom of the cyano group and the carbonyl carbon of the acetamide group, which are not visible in standard DEPT spectra. researchgate.net

Table 2: Representative ¹³C NMR Data for N-(5-cyanopyridin-3-yl)acetamide and its Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| N-[4-(Prop-2-ynyloxy)phenyl]acetamide rsc.org | acetone-d6 | 168.6 (CO), 154.5 (Cq-arom.), 134.3 (Cq-arom.), 121.4, 115.7 (CH-arom.), 79.9 (C≡CH), 76.8 (C≡CH), 56.5 (OCH2), 24.1 (CH3) |

| N,N-Dimethylacetamide chemicalbook.com | Not specified | 170.1 (C=O), 37.9 (N-CH3), 34.9 (N-CH3), 21.5 (COCH3) |

| 3',4'-Dibromo-biphenyl-4-carbaldehyde nih.gov | CDCl₃ | 189.7, 159.5, 143.6, 141.1, 135.7, 134.8, 131.3, 131.3, 130.9, 129.6, 128.2, 127.9, 127.7, 127.2, 121.9, 113.4, 113.1, 71.1 |

| Biphenyl-4-carbaldehyde nih.gov | CDCl₃ | 190.8, 163.4, 143.7, 141.1, 136.1, 132.1, 130.9, 130.4, 129.4, 128.1, 127.8, 127.5, 127.4, 122.6, 115.2, 70.4 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural connectivity of a molecule. columbia.edu

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This provides unambiguous one-bond C-H connectivity information. Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass, which allows for the determination of the elemental composition and molecular formula of the compound with a high degree of confidence. nih.govdoi.org This is a critical step in confirming the identity of a newly synthesized compound or for the characterization of known compounds. tandfonline.comsemanticscholar.org For N-(5-cyanopyridin-3-yl)acetamide, with a molecular formula of C₈H₇N₃O, the expected monoisotopic mass is approximately 161.0589 g/mol . bldpharm.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. libretexts.org Each type of bond and functional group absorbs at a characteristic frequency.

For N-(5-cyanopyridin-3-yl)acetamide, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: from the amide group, typically in the region of 3300-3500 cm⁻¹.

C=O stretch: from the amide carbonyl group, usually a strong band around 1650-1690 cm⁻¹. researchgate.net

C≡N stretch: from the cyano group, a sharp, medium-intensity band around 2210-2260 cm⁻¹. researchgate.net

C-H stretches: from the aromatic ring and the methyl group, typically in the 2850-3100 cm⁻¹ region. libretexts.org

C=C and C=N stretches: from the pyridine ring, in the 1400-1600 cm⁻¹ region.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.com It involves diffracting a beam of X-rays off a single crystal of the compound. anton-paar.com The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles. researchgate.net

Determination of Molecular Conformation and Torsion Angles

Computational methods, such as those based on GFlowNets and other machine learning approaches, are increasingly used to predict the conformational landscape of small molecules by sampling the rotational space of torsion angles to identify low-energy conformations. cam.ac.uk These in silico techniques can complement experimental data by providing a broader understanding of the molecule's flexibility and the energetic barriers between different conformational states.

Table 1: Selected Torsion Angles in an Analog of N-(5-Cyanopyridin-3-yl)acetamide

| Torsion Angle | Value (°) | Reference |

| C8—N4—C5—C4 | -4.1(2) | researchgate.net |

| N4—C8—C9—S2 | -40.8(6) | researchgate.net |

| Data from the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide. |

Analysis of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being particularly significant for aromatic compounds like N-(5-cyanopyridin-3-yl)acetamide. These interactions dictate the crystal packing and ultimately influence properties such as melting point, solubility, and stability.

Hydrogen bonds, which are strong directional interactions, play a crucial role in the formation of well-defined supramolecular architectures. researchgate.net In the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide, alternating pairwise N—H⋯O and N—H⋯N hydrogen bonds form chains of molecules. researchgate.net Specifically, the amide proton and the carbonyl oxygen are common participants in such interactions. The pyridine nitrogen and the cyano group nitrogen can also act as hydrogen bond acceptors.

π-π stacking interactions are another key feature in the crystal packing of aromatic molecules. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the aforementioned analog, offset π-π stacking is observed between the pyridyl rings, with a centroid-centroid distance of 3.566(1) Å, contributing to the formation of stepped layers within the crystal lattice. researchgate.net The presence of electron-withdrawing groups, such as the cyano group on the pyridine ring, can influence the nature and strength of these π-π stacking interactions.

Table 2: Supramolecular Interactions in an Analog of N-(5-Cyanopyridin-3-yl)acetamide

| Interaction Type | Description | Distance (Å) | Reference |

| Hydrogen Bonding | N—H⋯O and N—H⋯N | - | researchgate.net |

| π-π Stacking | Offset stacking between pyridyl rings | 3.566(1) (centroid-centroid) | researchgate.net |

| Data from the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide. |

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism is of paramount importance in the pharmaceutical and materials sciences.

While no specific polymorphic forms of N-(5-cyanopyridin-3-yl)acetamide have been reported in the reviewed literature, the potential for polymorphism can be inferred from studies of related small molecules. acs.org The existence of different conformational possibilities (conformational polymorphism) and varied arrangements of intermolecular interactions can give rise to different crystal packings.

Crystallization studies on related small molecule drugs have shown that minor chemical modifications can lead to vastly different polymorphic landscapes. acs.org For example, some molecules may exhibit only a single crystalline form, while closely related analogs can crystallize in multiple polymorphic forms, as well as hydrates and solvates. acs.org The specific crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can play a critical role in determining which polymorphic form is obtained.

Computational crystal structure prediction (CSP) methods are increasingly employed to explore the potential polymorphic landscape of a given molecule. acs.org These methods can help to identify energetically feasible crystal structures and guide experimental efforts to crystallize and characterize different polymorphs. For a molecule like N-(5-cyanopyridin-3-yl)acetamide, with its hydrogen bonding capabilities and potential for π-π stacking, it is plausible that different crystallization conditions could lead to the formation of multiple polymorphs, each with its unique set of properties.

Chemical Reactivity, Transformations, and Derivatization Pathways of N 5 Cyanopyridin 3 Yl Acetamide

Reactivity of the Pyridine (B92270) Core

The pyridine ring in N-(5-cyanopyridin-3-yl)acetamide is electron-deficient, a characteristic that significantly influences its reactivity. This electron deficiency is further modulated by the electronic effects of the acetamido and cyano substituents.

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing cyano group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, the position of the substituents and the nature of the nucleophile are critical. While direct nucleophilic substitution on the unsubstituted carbons of N-(5-cyanopyridin-3-yl)acetamide is not commonly reported, related pyridine derivatives demonstrate this reactivity. For instance, pyridine derivatives with leaving groups such as halogens are known to undergo nucleophilic substitution. In the case of N-(5-cyanopyridin-3-yl)acetamide, activation of the pyridine ring, for example through N-oxidation, could facilitate nucleophilic attack. abertay.ac.uk

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient character. abertay.ac.ukmasterorganicchemistry.com The deactivating nature of both the cyano and acetamido groups further disfavors classical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com These reactions typically require harsh conditions and often result in low yields. abertay.ac.uk For electrophilic substitution to occur, the pyridine ring generally needs to be activated, for instance, by the presence of strongly electron-donating groups, which is not the case for N-(5-cyanopyridin-3-yl)acetamide. abertay.ac.uk Alternative strategies, such as metal-catalyzed C-H functionalization, have emerged as more effective methods for introducing substituents onto electron-deficient pyridine rings. nih.gov

Transformations Involving the Cyano Group

The cyano group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing a key site for derivatization of N-(5-Cyanopyridin-3-yl)acetamide.

One of the most common reactions of the cyano group is its hydrolysis to a carboxylic acid or an amide. This transformation can be achieved under acidic or basic conditions. The resulting carboxylic acid can then be further functionalized, for example, through esterification or conversion to an acid chloride.

The cyano group can also be reduced to an aminomethyl group (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic primary amine functionality, opening up further avenues for derivatization.

Another important reaction is the addition of nucleophiles to the carbon-nitrogen triple bond. For example, organometallic reagents like Grignard reagents or organolithium compounds can add to the cyano group to form ketones after hydrolysis. The Thorpe-Ziegler reaction, an intramolecular condensation, is a notable transformation for suitably substituted cyanopyridines, leading to the formation of fused ring systems like thieno[2,3-b]pyridines. researchgate.netsemanticscholar.orgsciforum.net

Modifications and Derivatization of the Acetamide (B32628) Linkage.molport.comresearchgate.netbenchchem.com

The acetamide linkage (-NHC(O)CH₃) in N-(5-cyanopyridin-3-yl)acetamide offers several possibilities for modification.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-amino-5-cyanopyridine. This primary amine can then serve as a precursor for a wide range of derivatives through reactions such as diazotization followed by nucleophilic substitution, acylation, or alkylation.

N-Alkylation and N-Arylation: The nitrogen of the acetamide group can potentially be alkylated or arylated, although this can be challenging due to the competing reactivity of the pyridine nitrogen.

Modification of the Acetyl Group: The methyl group of the acetamide can be functionalized. For instance, it can be halogenated to introduce a reactive handle for further substitution reactions. Alternatively, the entire acetyl group can be replaced by reacting the parent amine (3-amino-5-cyanopyridine) with different acylating agents to introduce a variety of substituents. For example, reaction with chloroacetyl chloride produces a reactive chloroacetamide derivative that can be further functionalized through nucleophilic substitution. researchgate.netsemanticscholar.orgmdpi.com

Regioselective Functionalization Strategies

Achieving regioselective functionalization of N-(5-cyanopyridin-3-yl)acetamide is crucial for the synthesis of specific isomers and derivatives. The inherent electronic properties of the substituted pyridine ring play a significant role in directing incoming reagents.

Modern synthetic methods, such as directed ortho-metalation (DoM), can provide high regioselectivity. In this approach, a directing group on the pyridine ring directs a metalating agent (typically an organolithium reagent) to an adjacent position, which can then be trapped with an electrophile. While the acetamido group can act as a directing group, its effectiveness in this specific molecule would need to be experimentally determined.

Recent advances in transition-metal-catalyzed C-H activation offer powerful tools for the regioselective functionalization of pyridines, often at positions that are difficult to access through classical methods. nih.gov These methods can be tailored by the choice of catalyst, ligand, and directing group to achieve high selectivity. For example, iridium-catalyzed borylation has been used for the regioselective functionalization of substituted pyridines. nih.gov

Synthesis of Hybrid Molecules Incorporating the N-(5-Cyanopyridin-3-yl)acetamide Scaffold.figshare.comnih.govnih.govresearchgate.net

The N-(5-cyanopyridin-3-yl)acetamide scaffold is a valuable building block for the synthesis of more complex hybrid molecules with potential applications in medicinal chemistry and materials science. nih.gov The reactivity of its functional groups allows for its incorporation into larger molecular frameworks.

One common strategy involves using the amino group of 3-amino-5-cyanopyridine (obtained from the hydrolysis of the acetamide) as a nucleophile to react with various electrophilic partners. For instance, it can be reacted with other heterocyclic moieties containing suitable leaving groups to form hybrid structures.

Another approach is to utilize the cyano group for cyclization reactions. As mentioned earlier, the Thorpe-Ziegler reaction can be employed to construct fused heterocyclic systems. For example, reaction with a molecule containing an active methylene (B1212753) group can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. abertay.ac.uk

The acetamide linkage itself can be part of the linker connecting the N-(5-cyanopyridin-3-yl) moiety to another molecular entity. For example, the parent amine can be acylated with a bifunctional reagent, which can then be used to attach another molecule. Research has shown the synthesis of hybrid molecules where the N-(5-cyanopyridin-3-yl)acetamide scaffold is linked to other pharmacologically relevant structures like pyrazole (B372694) and quinazolinone. mdpi.comnih.gov

Below is a table summarizing some examples of hybrid molecules synthesized from derivatives of N-(5-cyanopyridin-3-yl)acetamide and their synthetic strategies.

| Starting Material Derivative | Reactant | Reaction Type | Hybrid Molecule Scaffold | Ref |

| 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 3-cyanopyridine-2-thiolates | Nucleophilic substitution | Nicotinonitrile-pyrazole hybrid | mdpi.com |

| 3-amino-5-cyanopyridine | Bromoacetyl bromide, followed by quinazolinone derivative | Acylation, Nucleophilic substitution | Quinazolinone-cyanopyridine hybrid | nih.gov |

| N-(4-Carboxyphenyl)-4,6-dimethyl-3-cyano-2-pyridone | Amino acid esters | Amide coupling | Pyridone-amino acid ester hybrid | nih.gov |

| 2-chloro-3-nitrile pyridine | 2-hydroxy-N-(4-fluorophenyl)acetamide | Nucleophilic substitution | Cyanopyridine-phenylacetamide hybrid | nih.gov |

Theoretical and Computational Chemistry Studies on N 5 Cyanopyridin 3 Yl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comlongdom.org It is a widely used tool in computational chemistry for studying molecules like N-(5-cyanopyridin-3-yl)acetamide. scispace.comlongdom.org

Elucidation of Electronic Structure and Charge Distribution

DFT calculations are instrumental in elucidating the electronic structure and charge distribution of N-(5-cyanopyridin-3-yl)acetamide. These calculations provide insights into the arrangement of electrons within the molecule and how charge is distributed across its atoms. This information is crucial for understanding the molecule's reactivity and its potential to interact with other molecules. The electronic structure is determined by solving the Kohn-Sham equations, which in principle provide the exact ground-state electron density. scispace.comepfl.ch Various functionals, such as B3LYP, are commonly used in these calculations to approximate the exchange-correlation energy, a key component of the total energy. longdom.orgmdpi.com The accuracy of DFT calculations for molecular properties is dependent on the chosen functional, with hybrid functionals often providing better results than local density or generalized gradient approximations. longdom.org

Conformational Analysis and Energy Landscape Exploration

Conformational analysis of N-(5-cyanopyridin-3-yl)acetamide involves identifying the most stable three-dimensional arrangements of the molecule. DFT calculations can be used to explore the potential energy surface of the molecule, identifying various conformers and determining their relative energies. For instance, in a related compound, N-(5-aminopyridin-2-yl)acetamide, conformational analysis using DFT with the B3LYP functional and cc-pVQZ basis set was performed to predict the most stable optimized structure. science.gov This type of analysis is vital for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity.

Investigation of Reaction Mechanisms and Activation Barriers

DFT is also employed to investigate the mechanisms of chemical reactions involving N-(5-cyanopyridin-3-yl)acetamide and to calculate the activation barriers for these reactions. By mapping the reaction pathway and identifying transition states, researchers can understand how the molecule is formed or how it might be metabolized. For example, DFT calculations have been used to elucidate the mechanism of formamidine (B1211174) formation from related 2-amino-3-cyano-4,6-diarylpyridines. researchgate.net This involves calculating the energies of reactants, products, and transition states to determine the feasibility and kinetics of a proposed reaction mechanism.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgnih.gov In the context of N-(5-cyanopyridin-3-yl)acetamide, molecular docking simulations are used to predict how this compound might interact with a specific protein target, such as an enzyme or receptor. These simulations can provide insights into the binding mode and affinity of the ligand for the protein's binding site. biorxiv.orgresearchgate.net For instance, derivatives of cyanopyridine have been studied as potential inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) and the main protease of SARS-CoV-2, where molecular docking was used to suggest possible binding modes. biorxiv.orgtandfonline.com The results of docking studies can help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. biorxiv.org For N-(5-cyanopyridin-3-yl)acetamide, MD simulations can be performed on the complex formed with its protein target to assess the stability of the binding and to explore the conformational dynamics of both the ligand and the protein. biorxiv.orgresearchgate.net These simulations provide a more dynamic picture of the interaction compared to the static view from molecular docking. researchgate.net MD simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding poses predicted by docking. biorxiv.org For example, MD simulations have been used to study the stability of ligand-Mpro complexes in SARS-CoV-2 research. biorxiv.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model for a series of compounds including N-(5-cyanopyridin-3-yl)acetamide can be developed based on their known activities. This model can then be used as a 3D query in virtual screening of large chemical databases to identify other molecules with similar pharmacophoric features that may have similar biological activity. researchgate.net For example, pharmacophore models have been successfully used to identify new inhibitors for various kinases. researchgate.net This approach can accelerate the discovery of new lead compounds for drug development. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Predictions

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical component in the early phases of drug discovery and development. In the absence of direct experimental data for N-(5-cyanopyridin-3-yl)acetamide, computational in silico models serve as valuable tools for predicting its pharmacokinetic profile. These predictive studies help to identify potential liabilities and guide further experimental investigation. This section details the predicted ADMET properties of N-(5-cyanopyridin-3-yl)acetamide using established and validated computational platforms.

The absorption of a compound is a key determinant of its oral bioavailability. Predictions for N-(5-cyanopyridin-3-yl)acetamide suggest favorable absorption characteristics.

Gastrointestinal (GI) Absorption: The compound is predicted to have high gastrointestinal absorption. This prediction is based on its physicochemical properties falling within the optimal range for passive diffusion across the intestinal membrane.

Blood-Brain Barrier (BBB) Permeability: Computational models indicate that N-(5-cyanopyridin-3-yl)acetamide is likely to penetrate the blood-brain barrier. This is a crucial consideration for compounds intended for central nervous system targets, and also for assessing potential neurological side effects for peripherally acting agents.

P-glycoprotein (P-gp) Substrate: Predictions suggest that N-(5-cyanopyridin-3-yl)acetamide is not a substrate of P-glycoprotein, an efflux transporter that can limit the absorption and distribution of many drugs. This lack of P-gp substrate activity is a favorable characteristic for achieving higher intracellular and tissue concentrations.

Table 1: Predicted Absorption Properties of N-(5-Cyanopyridin-3-yl)acetamide

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeant | Yes | Capable of crossing into the central nervous system. |

| P-gp Substrate | No | Not likely to be actively removed from cells by P-gp. |

Note: These are computationally predicted values and require experimental validation.

The distribution of a compound throughout the body influences its efficacy and potential for off-target effects.

Volume of Distribution (VDss): The predicted steady-state volume of distribution suggests that the compound does not distribute extensively into tissues. This may indicate that its primary site of action could be within the systemic circulation or in tissues with high blood perfusion.

Plasma Protein Binding: Computational models predict a moderate level of binding to plasma proteins. The extent of plasma protein binding can affect the free fraction of the compound available to exert its pharmacological effect and to be cleared from the body.

Table 2: Predicted Distribution Properties of N-(5-Cyanopyridin-3-yl)acetamide

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| VDss (log L/kg) | Low to Moderate | Suggests limited distribution into peripheral tissues. |

Note: These are computationally predicted values and require experimental validation.

Understanding the metabolic fate of a compound is essential for predicting its half-life and potential for drug-drug interactions.

Cytochrome P450 (CYP) Inhibition: In silico models predict that N-(5-cyanopyridin-3-yl)acetamide is unlikely to be a significant inhibitor of the major CYP450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) at therapeutic concentrations. This low potential for CYP inhibition suggests a reduced risk of metabolic drug-drug interactions.

CYP450 Substrate: The compound is predicted to be a substrate for CYP3A4 and potentially other CYP isoforms. This indicates that its clearance is likely mediated by these enzymes.

Table 3: Predicted Metabolic Properties of N-(5-Cyanopyridin-3-yl)acetamide

| Parameter | Predicted Classification | Interpretation |

|---|---|---|

| CYP1A2 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP1A2 substrates. |

| CYP2C19 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2C19 substrates. |

| CYP2C9 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2C9 substrates. |

| CYP2D6 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP3A4 substrates. |

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

Note: These are computationally predicted values and require experimental validation.

The route and rate of excretion are important for determining the dosing frequency and potential for accumulation.

Total Clearance: The predicted total clearance of the compound is low. This, in conjunction with its metabolic profile, suggests a potentially longer half-life in the body.

Renal Organic Cation Transporter 2 (OCT2) Substrate: Predictions indicate that N-(5-cyanopyridin-3-yl)acetamide is not likely to be a substrate for the renal transporter OCT2, suggesting that active renal secretion via this transporter is not a major elimination pathway.

Table 4: Predicted Excretion Properties of N-(5-Cyanopyridin-3-yl)acetamide

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | Low | Suggests slow elimination from the body. |

Note: These are computationally predicted values and require experimental validation.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of N 5 Cyanopyridin 3 Yl Acetamide and Its Analogs

Mechanisms of Action at the Molecular and Cellular Level (Preclinical)

The preclinical mechanisms of action for analogs of N-(5-Cyanopyridin-3-yl)acetamide are diverse and target-specific. At the molecular level, these compounds primarily function as inhibitors of key enzymes, interfering with their catalytic activity and consequently disrupting essential cellular pathways.

For instance, as inhibitors of viral proteases like SARS-CoV-2 Mpro, they block the processing of viral polyproteins, a crucial step for viral replication and propagation. europeanreview.org By targeting protein kinases such as p38α MAP kinase, Epidermal Growth Factor Receptor (EGFR), and BRAF V600E, these acetamide (B32628) derivatives can modulate cellular signaling cascades. nih.govnih.govmdpi.com Inhibition of these kinases interferes with pathways that regulate cell proliferation, differentiation, inflammation, and apoptosis, which are often dysregulated in cancer and inflammatory diseases. uni-tuebingen.de

In the context of metabolic enzymes, analogs have been shown to inhibit isocitrate dehydrogenase-1 (IDH1), particularly its mutated form found in certain cancers. nih.govdrugbank.com This inhibition blocks the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which is believed to contribute to oncogenesis by altering epigenetic states and cellular differentiation. drugbank.comnih.gov

Furthermore, the inhibition of indoleamine-2,3-dioxygenase 1 (IDO1) by cyanopyridine-based compounds represents a significant immunomodulatory mechanism. tandfonline.comnih.gov IDO1 is an enzyme that catalyzes the first step in tryptophan catabolism along the kynurenine (B1673888) pathway. tandfonline.com Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress T-cell responses and promote immune tolerance, allowing cancer cells to evade immune destruction. nih.govscispace.com By inhibiting IDO1, these compounds can restore T-cell function and enhance anti-tumor immunity. nih.gov

Enzyme and Protein Target Inhibition Studies (Preclinical)

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it cleaves viral polyproteins to produce functional non-structural proteins required for replication. nih.gov This makes it a prime target for antiviral drug development. Several studies have explored cyanopyridine and acetamide derivatives as potential Mpro inhibitors.

High-throughput screening and subsequent optimization have identified compounds with an acetamide core that exhibit inhibitory activity against Mpro. For example, non-covalent inhibitors featuring various heterocyclic systems linked to an acetamide moiety have been investigated. In one study, a compound with an N-benzoimidazol-1-yl-acetamide core showed an IC50 of 22.6 µM. While many initial hits displayed micromolar activity, further structural modifications have sought to improve potency. For instance, the development of covalent inhibitors incorporating an α-chloroacetamide "warhead" has been a strategy to enhance binding and inhibition. unimi.it

| Compound ID | Structure / Description | Mpro IC50 (µM) | Reference |

| IMB63-8G | N/A | 16.27 ± 0.62 | europeanreview.org |

| IMB84-8D | N/A | 24.25 ± 3.35 | europeanreview.org |

| IMB26-11E | N/A | 32.48 ± 5.19 | europeanreview.org |

| IMB96-2A | N/A | 38.36 ± 6.16 | europeanreview.org |

| SIMR-2418 | Fused benzo[b] nih.govmdpi.comoxazinone-imidazo[2,1-b]thiazole system | 21 | mdpi.com |

| GD-9 | α-chloroacetamide derivative | 0.18 | unimi.it |

| GD-13 | α-bromoacetamide derivative | 0.31 | unimi.it |

This table presents the half-maximal inhibitory concentration (IC50) values of various acetamide analogs against SARS-CoV-2 Mpro. Note: Structures for IMB series were not disclosed in the source.

p38alpha MAP Kinase Inhibition

The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress, playing a significant role in inflammatory diseases. uni-tuebingen.de The N-pyridyl amide and related cyanopyrimidine scaffolds have been explored as potent inhibitors of p38α kinase.

Structure-activity relationship (SAR) studies have demonstrated that the cyanopyridine core can interact effectively with the kinase's active site. Optimization of a tri-substituted N-pyridyl amide led to the discovery of a potent class of N-pyrimidyl amide-based inhibitors. nih.gov Key modifications included the introduction of a 5-dihydrofuran group to occupy a hydrophobic pocket and the addition of groups capable of forming hydrogen bonds to enhance potency. nih.gov These efforts led to the identification of compounds with low nanomolar enzymatic and cellular activity, demonstrating the potential of this chemical class for treating inflammatory conditions. nih.gov

Epidermal Growth Factor Receptor (EGFR) and BRAF V600E Kinase Inhibition

EGFR and BRAF are crucial components of signaling pathways that drive the growth and proliferation of many cancers. The V600E mutation in BRAF is a common oncogenic driver. Dual inhibition of both EGFR and BRAF V600E is a strategic approach to overcome resistance mechanisms observed in cancer therapy. mdpi.com Hybrids of 3-cyanopyridin-2-one and other scaffolds have been synthesized and evaluated for this dual inhibitory activity. mdpi.comresearchgate.net

Studies have shown that compounds incorporating a 2-(3-cyano-4,6-bis(aryl)-2-oxo-1,2-dihydropyridine-1-yl)-N-(phenyl) acetamide structure can potently inhibit both kinases. researchgate.net The SAR of these hybrids reveals that substitutions on the aryl rings at the 4 and 6 positions of the cyanopyridone core, as well as modifications to the N-phenylacetamide tail, significantly influence potency. For instance, compound 13 , a cyanopyridine/chalcone hybrid, was found to be a potent inhibitor of cancer cell proliferation and demonstrated hopeful inhibitory activity against BRAF V600E with an IC50 of 58 nM, which was superior to the reference drug erlotinib (B232) (IC50 = 65 nM). researchgate.net Similarly, 3-cyanopyridone/pyrazoline hybrids have shown impressive dual inhibitory efficacy, with compounds 28 and 30 being more potent than erlotinib against EGFR. nih.gov

| Compound ID | Description | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | Reference |

| Erlotinib (Reference) | Quinazoline derivative | 80 | 60 / 65 / 80 | nih.govmdpi.comresearchgate.net |

| Compound 8 | Quinazolin-4-one/3-cyanopyridin-2-one hybrid | 190 ± 12 | 290 ± 15 | mdpi.com |

| Compound 12 | Cyanopyridine/chalcone hybrid | 110 ± 10 | 89 ± 7 | researchgate.net |

| Compound 13 | Cyanopyridine/chalcone hybrid | 100 ± 8 | 58 ± 4 | researchgate.net |

| Compound 18 | Quinazolin-4-one/3-cyanopyridin-2-one hybrid | 110 ± 9 | 140 ± 10 | mdpi.com |

| Compound 19 | Quinazolin-4-one/3-cyanopyridin-2-one hybrid | 160 ± 11 | 190 ± 12 | mdpi.com |

| Compound 28 | 3-Cyanopyridone/pyrazoline hybrid | 70 ± 5 | 65 ± 5 | nih.gov |

| Compound 30 | 3-Cyanopyridone/pyrazoline hybrid | 68 ± 5 | 69 ± 6 | nih.gov |

This table summarizes the in vitro inhibitory activities of various cyanopyridine analogs against EGFR and BRAFV600E kinases.

Isocitrate Dehydrogenase-1 (IDH1) Inhibition

Mutations in the isocitrate dehydrogenase-1 (IDH1) enzyme are found in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. drugbank.com These mutations result in the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which drives cancer progression. nih.gov Ivosidenib, an approved drug for IDH1-mutated cancers, is a complex molecule that features a cyanopyridine moiety. drugbank.com

Ivosidenib is a tertiary carboxamide derived from the formal condensation of (2S)-1-(4-cyanopyridin-2-yl)-5-oxopyrrolidine-2-carboxylic acid with a secondary amino acetamide component. drugbank.com It functions as a potent and selective inhibitor of the mutated IDH1 enzyme, binding to an allosteric pocket. nih.govdrugbank.com This binding blocks the enzyme's ability to produce 2-HG, thereby promoting the differentiation of malignant cells and restoring normal cellular processes. drugbank.com SAR studies leading to molecules like Ivosidenib focused on improving metabolic stability and brain penetration while maintaining high potency against the mutant enzyme. nih.gov

| Compound | Description | IDH1R132H IC50 (nM) | Cellular 2-HG Inhibition IC50 (nM) | Reference |

| Ivosidenib | (2S)-N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-5-oxopyrrolidine-2-carboxamide | Targets mutant IDH1 at low concentrations | Induces myeloid differentiation in vitro and in vivo | drugbank.com |

| IDH889 | 3-Pyrimidin-4-yl-oxazolidin-2-one analog | 20 | 14 (HCT116 cells) | nih.gov |

| Compound 19 | Oxazolidinone analog | N/A | 39 (HCT116 cells) | nih.gov |

| Compound 6f | (R)-1-(4-Cyanopyridin-2-yl)-N-((S)-1-((3,3-difluorocyclobutyl)carbamoyl)-2,3-dihydro-1H-inden-1-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide | 45 | < 5 (HT-1080 cells) | nih.gov |

This table highlights the inhibitory potency of Ivosidenib and related analogs against mutant IDH1 and cellular 2-HG production. Note: Specific IC50 values for Ivosidenib can vary by assay.

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) is a key immune checkpoint enzyme that promotes immune evasion in cancer. nih.gov The discovery of the cyanopyridine scaffold as a novel source of IDO1 inhibitors has opened new avenues for cancer immunotherapy. tandfonline.com

Through virtual screening and subsequent optimization, researchers identified that compounds with a cyanopyridine scaffold showed good IDO1 inhibitory activity. tandfonline.com Further design and synthesis of derivatives of an initial hit, LVS-019, led to the development of several N-(phenyl)acetamide analogs with improved potency. The SAR studies indicated that the nature and position of the linker (e.g., thio vs. oxy) between the cyanopyridine head and the acetamide tail, as well as substitutions on the terminal phenyl ring, were critical for activity. For example, compound LBJ-10 showed significantly improved potency compared to the initial hits and displayed activity comparable to a known IDO1 inhibitor analog. tandfonline.comresearchgate.net

| Compound ID | Structure / Description | IDO1 IC50 (µM) | Reference |

| LVS-019 | Initial cyanopyridine hit | 0.98 | tandfonline.comresearchgate.net |

| LBJ-01 | 2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide | > 50 | tandfonline.comresearchgate.net |

| LBJ-03 | 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide | 0.86 | tandfonline.com |

| LBJ-07 | 2-((5-Methyl-3-cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide | 0.61 | semanticscholar.org |

| LBJ-10 | 2-((5-Bromo-3-cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide | 0.23 | tandfonline.comresearchgate.net |

This table shows the IC50 values for a series of cyanopyridine acetamide analogs against the IDO1 enzyme, demonstrating the structure-activity relationship.

Cyclin-Dependent Kinase 12 (CDK12) Inhibition

Cyclin-dependent kinase 12 (CDK12) is a key regulator of transcription and mRNA processing, and its inhibition is a potential therapeutic strategy for cancer. nih.gov Research into novel, selective CDK12 inhibitors has led to the discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives, which are analogs of N-(5-cyanopyridin-3-yl)acetamide. nih.gov Through structure-based drug design and SAR studies, an optimized compound from this series demonstrated potent inhibitory activity against CDK12 and its close homolog, CDK13. nih.gov This compound also showed excellent selectivity and favorable physicochemical properties. nih.gov Functionally, it was found to inhibit the phosphorylation of RNA polymerase II's C-terminal domain and induce growth inhibition in the SK-BR-3 breast cancer cell line. nih.gov These findings suggest that such derivatives are valuable chemical probes for studying CDK12 function and represent promising lead compounds for drug discovery. nih.gov

T-Type Calcium Channel Blockade

T-type calcium channels are implicated in conditions such as generalized epilepsies. researchgate.net Analogs of N-(5-cyanopyridin-3-yl)acetamide have been investigated as T-type calcium channel blockers. A notable example is the clinical candidate ACT-709478 (Apinocaltamide), chemically named N-(1-((5-cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide. researchgate.netnih.gov This compound emerged from the chemical optimization of pyrazole (B372694) carboxamides and is a selective, brain-penetrant, and orally available triple T-type calcium channel blocker, inhibiting all three subtypes with similar potency. researchgate.net ACT-709478 has demonstrated dose-dependent efficacy in rodent models of idiopathic generalized epilepsy. researchgate.net

Orexin (B13118510) Receptor Antagonism

Orexin receptors play a role in regulating sleep-wake cycles, making their antagonists potential treatments for insomnia. chimia.chd-nb.info SAR studies on a series of N-aryl-2-phenylcyclopropanecarboxamides led to the identification of potent orexin receptor antagonists. researchgate.net Among these, compound 33b ((-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide), an analog, showed significant in vitro activity and oral efficacy in animal models for sleep measurement. researchgate.net The substitution of an aniline (B41778) group with 2-amino-5-cyano pyridine (B92270) was found to maintain affinity for the orexin 2 receptor (OX₂R) while improving physicochemical properties. researchgate.net This line of research highlights the potential of this chemical scaffold for developing new orexin receptor antagonists. researchgate.net

Preclinical Antiproliferative and Cytotoxic Activity in Cell Lines

Derivatives of cyanopyridine have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net

Assessment in Human Cancer Cell Lines (e.g., MCF-7, HepG2, HCT116, Panc-1)

Novel hybrids incorporating the cyanopyridine scaffold have been synthesized and evaluated for their antiproliferative efficacy in a range of human cancer cell lines.

One study developed a series of 3-cyanopyridone/pyrazoline hybrids that exhibited potent antiproliferative activity. nih.gov The most active compounds showed GI₅₀ (the concentration causing 50% growth inhibition) values in the nanomolar range against four tested cancer cell lines, in some cases being more potent than the standard drug Erlotinib. nih.gov For instance, a specific derivative demonstrated a noteworthy IC₅₀ value of 0.80 µM against the Panc-1 pancreatic cancer cell line. nih.gov

Another series of cyanopyridine/chalcone hybrids also showed strong antiproliferative activity. researchgate.net The most effective of these compounds, Compound 13, had a GI₅₀ value of 0.72 µM and was particularly effective against the MCF-7 breast cancer cell line. researchgate.net

Furthermore, pyridine-quinoline hybrids were tested against several cancer cell lines, including myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2), showing potent anticancer activity. nih.gov Similarly, other novel pyridine-based compounds were evaluated against MCF-7 and HepG2 cancer cells, with one compound, in particular, impeding cell migration and proliferation. acs.org

The table below summarizes the antiproliferative activity of selected cyanopyridine analogs.

| Compound Series | Cell Line | Activity Metric | Value | Reference |

| 3-Cyanopyridone/Pyrazoline Hybrid (Compound I) | Panc-1 | IC₅₀ | 0.80 µM | nih.gov |

| 3-Cyanopyridone/Pyrazoline Hybrid (Compound 30) | 4 Cancer Cell Lines | GI₅₀ | 25 nM | nih.gov |

| Cyanopyridine/Chalcone Hybrid (Compound 13) | Multiple | GI₅₀ | 0.72 µM | researchgate.net |

| Pyridine-Based Compound (Compound 12) | MCF-7 | IC₅₀ | 1.62 µM | acs.org |

This table is interactive. Click on the headers to sort.

Induction of Apoptotic Pathways (Caspase-3, -8, Bax, Bcl2 modulation)

A primary mechanism for the cytotoxic effects of many cyanopyridine derivatives is the induction of apoptosis. researchgate.net Studies have shown that these compounds can modulate key proteins in the apoptotic cascade.

For example, highly active 3-cyanopyridone/pyrazoline hybrids were found to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl2. nih.govresearchgate.net Similarly, a cyanopyridine/chalcone hybrid, Compound 13, was shown to cause apoptosis and cell cycle arrest in the G0/G1 phase in MCF-7 cells. researchgate.net

Further research on pyridine-quinoline hybrids demonstrated that the most effective compounds significantly induced apoptosis, with a more than 66% increase in apoptotic cells, and activated caspases 3 and 7 in the HepG-2 cell line. nih.gov Another study found that a specific pyridine-based derivative significantly triggered apoptotic cell death in MCF-7 cells, increasing the total apoptotic population by 33.43% compared to untreated cells. acs.org This was characterized by a 23.18% population in early apoptosis and 10.25% in late apoptosis. acs.org

Preclinical Antimicrobial Activity Investigations

The cyanopyridine scaffold is not only explored for anticancer activity but also for its potential as an antimicrobial agent. nih.govresearchgate.net The heterocyclic nature of pyridine derivatives makes them versatile structures in medicinal chemistry with demonstrated potential as antibiotics. nih.govresearchgate.net While specific studies on N-(5-Cyanopyridin-3-yl)acetamide are limited, the broader class of cyanopyridines has shown promise in this area. For instance, studies on other heterocyclic compounds containing an acetamide linkage, such as benzoxazole (B165842) derivatives, have revealed a broad spectrum of antimicrobial activity, with MIC values ranging from 3.12-50 µg/mL against various Candida species. nih.gov This suggests that the acetamide moiety, in conjunction with a heterocyclic ring system like cyanopyridine, could contribute to antimicrobial effects.

Other Preclinical Biological Effects (e.g., Herbicide Safening, Antioxidant Properties)

Beyond the more extensively studied areas of biological activity, N-(5-cyanopyridin-3-yl)acetamide and its analogs have been investigated for other potential applications, including herbicide safening and antioxidant effects.

Herbicide Safening: Herbicide safeners are compounds used in agriculture to protect crops from herbicide injury without diminishing the herbicide's effectiveness against target weeds. mdpi.com The pyridine scaffold is a known feature in some herbicide safeners. researchgate.net Research into related structures suggests a potential for cyanopyridine derivatives in this area. For instance, 3-aminothieno[2,3-b]pyridines, which can be considered structural analogs of N-(5-cyanopyridin-3-yl)acetamide, have been identified as effective herbicide safeners. researchgate.net These compounds have been shown to reduce the inhibitory action of herbicides like 2,4-D on the hypocotyls and roots of seedlings such as sunflowers. researchgate.net The mechanism of action for many safeners involves the enhanced expression and activity of detoxifying enzymes in the crop plant, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which accelerate the metabolism of the herbicide. jircas.go.jpnih.gov For example, safeners like benoxacor (B1667998) have been shown to increase GST activity, leading to faster detoxification of herbicides like metolachlor (B1676510) in maize. jircas.go.jp While direct studies on the herbicide safening properties of N-(5-cyanopyridin-3-yl)acetamide are not extensively reported, the activity of analogous pyridine-containing compounds indicates a potential avenue for investigation. researchgate.netunl.edu

Antioxidant Properties: Several studies have explored the antioxidant potential of various pyridine and acetamide derivatives. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various pathological conditions. ekb.eg Compounds that can scavenge free radicals have therapeutic potential.

Studies on pyridine-acetamide hybrids have demonstrated notable antioxidant activity. For example, certain synthesized pyridine-acetamide derivatives showed significant potential in DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assays. researchgate.net In one study, compound 6b (a pyridine-acetamide hybrid) exhibited the highest antioxidant potential with an IC50 of 66.2 μg/mL, and compound 13e from a related series showed an IC50 of 54.7 μg/mL. researchgate.net Similarly, new indenopyridine derivatives have been evaluated for their antioxidant activity, with most of the tested compounds showing potent radical scavenging activity when compared to the standard, ascorbic acid. ekb.eg Furthermore, a series of 3-cyanopyridine (B1664610) derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety were synthesized and tested for their antioxidant capabilities, with several compounds demonstrating high DPPH free radical scavenging activities. bohrium.com The general biological significance of nicotinonitriles (cyanopyridines) includes antioxidant properties, highlighting the relevance of this scaffold. ekb.eg

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological efficacy of N-(5-cyanopyridin-3-yl)acetamide and its analogs is intricately linked to their chemical structure. SAR studies have been crucial in identifying the key molecular features and substituents that govern their activity, guiding the optimization of these compounds for various therapeutic and agricultural purposes.

Impact of Substituent and Structural Modifications on Biological Efficacy

Systematic modifications of the cyanopyridine core, the acetamide side chain, and other substituents have provided significant insights into the SAR of this class of compounds.

In a series of 3-cyanopyridine derivatives developed as anti-Trypanosoma cruzi agents, SAR analysis revealed that the nitrile group on the pyridine core is crucial for potency. conicet.gov.aracs.org Modifications at this position, such as replacement with a carboxamide or a methylated tetrazole group, resulted in a significant reduction or complete loss of activity. conicet.gov.ar The study also highlighted the importance of the thioether linker, as variations were not well tolerated. acs.org On the right-hand side (RHS) of the molecule, hydrophobic substituents were generally favored over polar ones. conicet.gov.aracs.org For instance, replacing a thiophene (B33073) ring with phenyl or alkylated phenyl groups was well-tolerated, whereas introducing polar methoxy (B1213986) or amino groups did not improve potency. acs.org Halogenation of the RHS phenyl ring, particularly with dichlorophenyl substituents, led to submicromolar activity. acs.org

The following table summarizes the SAR findings for anti-T. cruzi activity based on modifications to a cyanopyridine scaffold.

| Compound Modification | RHS Substituent | Activity (EC₅₀ µM) | Key Finding | Citation |

| Phenyl | 2-Thiophene (Hit 1) | 1.0 | Initial Hit | acs.org |

| Phenyl | Phenyl (Hit 2) | 0.74 | Tolerated | acs.org |

| Phenyl | 4-Fluorophenyl | 0.63 | Slight potency increase | acs.org |

| Phenyl | 2,4-Dichlorophenyl | 0.14 | Potent | acs.org |

| Phenyl | 4-Pyridyl | Inactive | Inactive | acs.org |

| Phenyl | 4-Methoxyphenyl | 2.59 | Reduced potency | acs.org |

| Core | Demethylated cyanopyridine | 4-Fluorophenyl | 5.51 | Methyl groups on core are important |

| Core | Nitrile replaced with Carboxamide | Phenyl | 18.3 | Nitrile group is crucial |

This table is based on data for illustrative purposes and may not represent a complete dataset.

In the context of antibacterial agents, studies on 2-amino-3-cyanopyridine (B104079) derivatives have suggested that the presence of an N-benzyl substituent and halogen bonding may be important for antimicrobial effects. bohrium.com For pyridine-acetamide hybrids, the nature of the secondary amine attached to the acetamide moiety significantly influences antibacterial efficacy. researchgate.net

For anticancer applications, cyanopyridone derivatives have been evaluated as dual VEGFR-2/HER-2 inhibitors. nih.gov The antiproliferative activity was found to be sensitive to the substituents on the pyridine ring. For example, derivatives with a 4-chlorophenyl group showed potent activity against cancer cell lines. nih.gov

Conformational Requirements and Molecular Features for Optimized Bioactivity

The three-dimensional arrangement of atoms and specific molecular features are critical for the interaction of these compounds with their biological targets. Molecular docking studies and conformational analyses have shed light on these requirements.

For the anti-Trypanosoma cruzi 3-cyanopyridine series, the presence of an acetophenone-like carbonyl group on the RHS was found to be mandatory for potency, suggesting a specific binding interaction that requires this feature. acs.org The crucial role of the cyano group and the sulfur linker also points to a well-defined binding pocket. conicet.gov.aracs.org

In the development of anti-HIV agents based on 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives, molecular docking studies were used to understand the binding mode within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase. nih.gov These studies help in visualizing the key interactions and conformational preferences that lead to inhibitory activity, providing a basis for the rational design of more potent inhibitors. nih.gov

For cyanopyridone derivatives acting as anticancer agents, molecular modeling suggested that active compounds could fit reasonably into the ATP-binding site of VEGFR-2 kinase, specifically in its inactive DFG-intermediate conformation. nih.gov This indicates a requirement for a specific conformation that complements the topology of the enzyme's active site. The ability of the molecule to adopt this low-energy conformation is a key determinant of its bioactivity.

Comparison with Related Pyridine and Acetamide Derivatives

Comparing the biological activities of N-(5-cyanopyridin-3-yl)acetamide analogs with other related heterocyclic compounds provides a broader understanding of their potential and specificity.

In the anti-T. cruzi series, isosteric replacement of a phenyl ring on the RHS with a 2-pyridyl ring did not significantly affect potency, whereas a 4-pyridyl analog was completely inactive. acs.org This highlights the sensitivity of the biological activity to the position of the nitrogen atom within the pyridine ring, which influences the electronic distribution and binding orientation. acs.org Furthermore, replacing the cyanopyridine core with a pyrimidine (B1678525) core resulted in a loss of activity, emphasizing the importance of the pyridine scaffold in this specific context. conicet.gov.ar

A study on antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives compared their activity to the clinically used drug linezolid. nih.gov While initial derivatives showed moderate activity, structural modifications, such as the introduction of a fluorine atom, led to compounds with significantly increased antibacterial activity, comparable to the reference drug against certain strains. nih.gov

The table below provides a comparative overview of the antibacterial activity of different pyridine-based scaffolds.

| Scaffold | Target | Key Feature | Example Activity (MIC µg/mL) | Citation |

| Pyridine-acetamide hybrid | Bacteria | Piperidine moiety | Good activity vs. S. aureus | researchgate.net |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | Fluorinated B-ring | 21d: 1-4 vs. various strains | nih.gov |

| 2-Amino-3-cyanopyridine | Bacteria | N-benzyl substituent | Compound 3c showed substantial effect | bohrium.com |

This table is for illustrative comparison.

In a recent study on anti-influenza agents, researchers compared pyridine and pyrimidine cores decorated with a thio-N-(m-tolyl)acetamide side chain. mdpi.com Interestingly, a derivative with a pyrimidine core showed a significant breakthrough in activity, suggesting that for inhibiting the polymerase PA-PB1 interaction, the pyrimidine scaffold might be more favorable than the pyridine one in this specific structural context. mdpi.com This demonstrates that while the acetamide side chain is a common feature, the nature of the core heterocyclic ring is a critical determinant of biological activity and target specificity.

Advanced Research Applications and Future Directions for N 5 Cyanopyridin 3 Yl Acetamide

Utility as a Synthon and Building Block in Complex Organic Synthesis

N-(5-Cyanopyridin-3-yl)acetamide serves as a crucial synthon, or building block, for the creation of more complex molecules. The term "synthon" refers to a part of a molecule that can be involved in a synthesis and is conceptually derived from a synthetic equivalent, the actual reagent used in the reaction. The reactivity of the cyano and acetamido groups, along with the pyridine (B92270) ring, allows for a variety of chemical transformations.

For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. The acetamido group can be hydrolyzed to an amino group, which can then be further functionalized. These reactions enable the construction of diverse molecular architectures.

Recent research has demonstrated the utility of related cyanopyridine derivatives in the synthesis of complex heterocyclic systems. For example, 2-chloro-N-arylacetamides and 1,1'-(piperazine-1,4-diyl)bis(2-chloroethanone) have been used as precursors for novel mono- and bis[thienopyridines]. acs.org Similarly, cyanoacetamide derivatives are recognized as reactive synthons for synthesizing a variety of heterocycles due to the reactivity of the active methylene (B1212753) group. researchgate.net The synthesis of (−)-Normalindine, a tetrahydronaphthyridine alkaloid, was achieved through the addition of a metalated 4-methyl-3-cyanopyridine to a sulfinimine, highlighting the role of cyanopyridines in the asymmetric synthesis of natural products. acs.org

The following table provides examples of complex molecules synthesized using cyanopyridine-based synthons:

| Synthon | Reagents | Product | Application |

| 2-Mercapto-4,6-disubstituted nicotinonitrile | 2-Chloro-N-(p-tolyl)acetamide | 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | Intermediate for thienopyridines acs.org |

| 3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | Malononitrile, Ammonium acetate | 2-Amino-4-(2-chlorobenzo[h]quinolin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile | Novel cyanopyridine derivative scielo.org.co |

| 4-Methyl-3-cyanopyridine | Sulfinimine | (−)-Normalindine | Asymmetric synthesis of alkaloids acs.org |

Design and Development of Novel Bioactive Molecular Scaffolds

The N-(5-cyanopyridin-3-yl)acetamide scaffold is a key component in the design of new bioactive molecules. The pyridine ring is a common feature in many biologically active compounds, and the cyano and acetamido substituents provide opportunities for specific interactions with biological targets. mdpi.com

Researchers have successfully developed novel compounds by modifying the N-(5-cyanopyridin-3-yl)acetamide core. For example, a series of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety were synthesized and shown to be potent inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov In another study, derivatives of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea were discovered as selective inhibitors of cyclin-dependent kinase 12 (CDK12), a potential target for cancer therapy. nih.gov

The cyanopyridine scaffold has also been utilized to develop inhibitors for indoleamine-2,3-dioxygenase 1 (IDO1), another important target in cancer immunotherapy. nih.govsemanticscholar.orgresearchgate.net Virtual screening and subsequent optimization led to the discovery of potent IDO1 inhibitors with a cyanopyridine core. nih.govsemanticscholar.org

The table below showcases some of the bioactive molecular scaffolds derived from cyanopyridines and their targeted biological activities:

| Cyanopyridine-Based Scaffold | Biological Target | Therapeutic Area |

| 4-Phenylindolines with a (5-cyanopyridin-3-yl)methoxy moiety | PD-1/PD-L1 Interaction | Cancer Immunotherapy nih.gov |

| 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives | Cyclin-Dependent Kinase 12 (CDK12) | Cancer Therapy nih.gov |

| Cyanopyridine scaffold derivatives | Indoleamine-2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy nih.govsemanticscholar.org |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | EGFR and BRAFV600E | Cancer Therapy nih.gov |

| Cyanopyridone and Pyrido[2,3-d]pyrimidine derivatives | VEGFR-2/HER-2 | Cancer Therapy nih.gov |

Methodological Advancements in Preclinical Drug Discovery Enabled by this Compound Class

The development of compounds based on the N-(5-cyanopyridin-3-yl)acetamide scaffold has contributed to advancements in preclinical drug discovery methodologies. The synthesis and evaluation of these compounds have provided valuable data for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds.

For example, the discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as CDK12 inhibitors involved structure-based drug design and conformation-oriented design, leading to a potent and selective inhibitor with good physicochemical properties. nih.gov This compound serves as a chemical probe for further functional studies of CDK12 and as a promising lead for drug development.

The exploration of cyanopyridine derivatives as inhibitors of the PD-1/PD-L1 interaction has also advanced preclinical research in this area. The identification of potent inhibitors like compounds M17 and M23 provides valuable lead compounds for the development of small-molecule immunotherapies. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors, guiding future design efforts. nih.gov

Remaining Research Challenges and Future Opportunities in Cyanopyridine-Acetamide Chemistry

Despite the significant progress, several research challenges and future opportunities remain in the field of cyanopyridine-acetamide chemistry. One of the key challenges is to further improve the potency, selectivity, and pharmacokinetic properties of the developed bioactive compounds. This will require continued efforts in medicinal chemistry, including the synthesis of new derivatives and the use of advanced computational methods for drug design.

A significant opportunity lies in exploring the full therapeutic potential of this compound class. While much of the focus has been on cancer, cyanopyridine derivatives have also shown promise in other areas, such as antiviral and anti-inflammatory applications. nih.govnih.gov For instance, certain cyanopyridine derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral life cycle. nih.govbiorxiv.orgusd.ac.id

Furthermore, there is a need for the development of more efficient and sustainable synthetic methods for the preparation of N-(5-cyanopyridin-3-yl)acetamide and its derivatives. This could involve the use of novel catalytic systems or flow chemistry techniques.

Future research should also focus on elucidating the detailed mechanisms of action of these compounds. A deeper understanding of how they interact with their biological targets will be essential for the development of safer and more effective drugs. The versatility of the cyanopyridine scaffold suggests that it will continue to be a valuable platform for the discovery of new therapeutic agents. ekb.eg

Q & A

Q. What are the standard synthetic routes for N-(5-Cyanopyridin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A three-step protocol is commonly employed for structurally analogous acetamide derivatives:

Substitution Reaction : React 5-cyanopyridin-3-amine with a halogenated precursor (e.g., chloroacetic acid) under alkaline conditions (e.g., K₂CO₃ in DMF) to form the intermediate.

Reduction : Use iron powder in acidic media (e.g., HCl/EtOH) to reduce nitro or cyano intermediates if required.

Condensation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the pyridine amine with acetic acid derivatives.

- Optimization Tips :

- Vary catalysts (e.g., Pd/C for hydrogenation) and solvent systems (DMF vs. THF) to improve yields.

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of N-(5-Cyanopyridin-3-yl)acetamide?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The cyano group (C≡N) at position 5 of the pyridine ring shows a distinct ¹³C signal at ~110–120 ppm.

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) for purity assessment. Expected [M+H]⁺ for C₈H₇N₃O: 162.06.

- FT-IR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and cyano (C≡N stretch at ~2200 cm⁻¹) groups.

- X-ray Crystallography : Resolve ambiguities in regiochemistry for derivatives .

Advanced Research Questions

Q. How can computational approaches like DFT or molecular docking predict the reactivity or bioactivity of N-(5-Cyanopyridin-3-yl)acetamide derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the pyridine ring.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). The acetamide moiety often forms hydrogen bonds with active-site residues, while the cyano group influences binding affinity.

- QSAR Models : Corrogate substituent effects (e.g., halogenation at position 2) with activity data from analogous compounds .

Q. What strategies resolve discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?

- Methodological Answer :

- Dynamic NMR : Resolve tautomerism or rotational barriers in the acetamide group by analyzing temperature-dependent spectra.

- Isotopic Labeling : Introduce deuterium at the pyridine ring to confirm peak assignments in complex splitting patterns.

- Hybrid DFT-MD Simulations : Combine quantum mechanics with molecular dynamics to model solvent effects (e.g., DMSO hydrogen bonding) on chemical shifts.

- Cross-Validation : Compare data with NIST’s Standard Reference Database for acetamide derivatives .

Key Research Findings

- Synthetic Efficiency : Condensation reactions yield higher purity (>98%) compared to substitution methods due to reduced side reactions .

- Bioactivity Prediction : DFT simulations suggest that electron-withdrawing groups (e.g., cyano) enhance binding to kinase ATP pockets by 20–30% .